

ADRA2A antagonist 1 chemical properties and stability

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An In-depth Technical Guide to the Chemical Properties and Stability of Yohimbine, a Representative ADRA2A Antagonist

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for Yohimbine, a potent and selective $\alpha 2$ -adrenergic receptor (ADRA2A) antagonist. Yohimbine serves as a representative molecule for researchers, scientists, and drug development professionals working with this class of compounds. This document outlines its physicochemical characteristics, stability profile under various stress conditions, and detailed protocols for its analysis and characterization.

Chemical and Physical Properties

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree.[1] It is widely used in research to investigate the role of the α 2-adrenergic system.[2] Due to its low water solubility, it is frequently formulated as a hydrochloride salt, which exhibits improved solubility and handling properties.[3]

Physicochemical Data

The key chemical and physical properties of Yohimbine and its hydrochloride salt are summarized below for easy comparison.



Property	Yohimbine (Free Base)	Yohimbine Hydrochloride
Molecular Formula	C21H26N2O3[1]	C21H26N2O3·HCI[4]
Molecular Weight	354.44 g/mol [5]	390.90 g/mol [4]
Appearance	White to beige solid, glistening needle-like alkaloid[6]	White powder[4]
Melting Point	~234-241 °C[1][7]	~288-290 °C (with decomposition)[4]
pKa (Strongest Basic)	~7.48[8]	Not Applicable
LogP	2.73[8]	Not Applicable
Water Solubility	Sparingly soluble (~0.348 mg/mL)[7][8]	Soluble (~10 mg/mL)[3][9]
Other Solubilities	Highly soluble in alcohol and chloroform; sparingly soluble in diethyl ether.[6][7]	Soluble in ethanol.[10]
CAS Number	146-48-5[1]	65-19-0[4]

Stability Profile

Yohimbine demonstrates remarkable stability in solid formulations.[11] However, its stability is compromised in solution, particularly under acidic conditions, where it undergoes hydrolysis. The primary degradation pathway involves the hydrolysis of the methyl ester group to form yohimbinic acid.[12] It is also recommended to protect yohimbine solutions from light to prevent potential photodegradation.[10][13]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Yohimbine is susceptible to degradation under hydrolytic (acidic and alkaline), and photolytic conditions.[14]



Stress Condition	Condition	Primary Degradant
Acid Hydrolysis	Refluxing in 1 M HCl for 1-2 hours at 100°C.[1][14]	Yohimbinic Acid[12]
Alkaline Hydrolysis	Refluxing in 1 M NaOH for 2 hours at 100°C.[1][14]	Yohimbinic Acid[12]
Oxidative	Typically performed with H ₂ O ₂ . Specific data for Yohimbine is limited but is a standard stress test.	Not specified
Photolytic	Exposure to UV radiation (e.g., 8-watt lamp for 2 hours).[14]	Photodegradation products
Thermal	Heating at elevated temperatures (e.g., 100°C).[1]	Minimal degradation in solid form

Experimental Protocols

Detailed methodologies for the characterization of Yohimbine are provided below. These protocols are fundamental for quality control, stability assessment, and pharmacological profiling.

Purity Determination by HPLC

A stability-indicating HPLC method is crucial for separating Yohimbine from its degradation products and other impurities.

- Objective: To determine the purity of a Yohimbine hydrochloride sample and quantify it in the presence of its degradation products.
- Instrumentation: HPLC system with a C18 analytical column (e.g., 4.6 x 150 mm, 5 μm particle size) and a suitable detector (UV at 270 nm or Fluorescence with excitation at 280 nm and emission at 360 nm).[1][9]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% aqueous triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 65:35



(v/v).[1]

Flow Rate: 1.0 mL/min.[1]

Procedure:

- Prepare a standard stock solution of Yohimbine HCl in the mobile phase.
- Prepare the sample solution by accurately weighing and dissolving the test substance in the mobile phase.
- \circ Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[1]
- Record the chromatograms and measure the peak areas.
- Calculate the purity of the sample by comparing the peak area of the analyte to that of the standard. The method should show a clear separation between the Yohimbine peak (retention time ~6.1 minutes) and its primary degradants (~4.1 minutes).[1]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

- Objective: To determine the saturation solubility of Yohimbine in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Materials: Yohimbine powder, selected buffer, shaking incubator, centrifuge, filters, and a validated analytical method (e.g., HPLC) for quantification.[4]

Procedure:

- Add an excess amount of Yohimbine powder to a known volume of the buffer in a sealed vial, ensuring visible solid remains.[4]
- Agitate the vials at a constant temperature (e.g., 25°C) in a shaking incubator for 24-72 hours to ensure equilibrium is reached.[4]



- After incubation, allow the vials to stand for the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and immediately filter it using a suitable syringe filter (e.g., 0.22 μm) to remove any undissolved particles.[4]
- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of Yohimbine in the diluted sample using a validated HPLC method.[4]

ADRA2A Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of Yohimbine for the α 2-adrenergic receptor.

- Objective: To determine the inhibitory constant (Ki) of Yohimbine at the ADRA2A receptor.
- Materials:
 - Radioligand: [3H]Rauwolscine (a potent α2-antagonist).[8][12]
 - Receptor Source: Membrane preparation from cells or tissues expressing ADRA2A receptors (e.g., HEK293 cells transfected with the human ADRA2A receptor).[15]
 - Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
 - Non-specific Binding Control: 10 μM Phentolamine.[8]
 - Test Compound: Yohimbine at a range of concentrations.
- Procedure:
 - Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]Rauwolscine (typically close to its Kd, e.g., 1-3 nM), and varying concentrations of Yohimbine.[6][8]

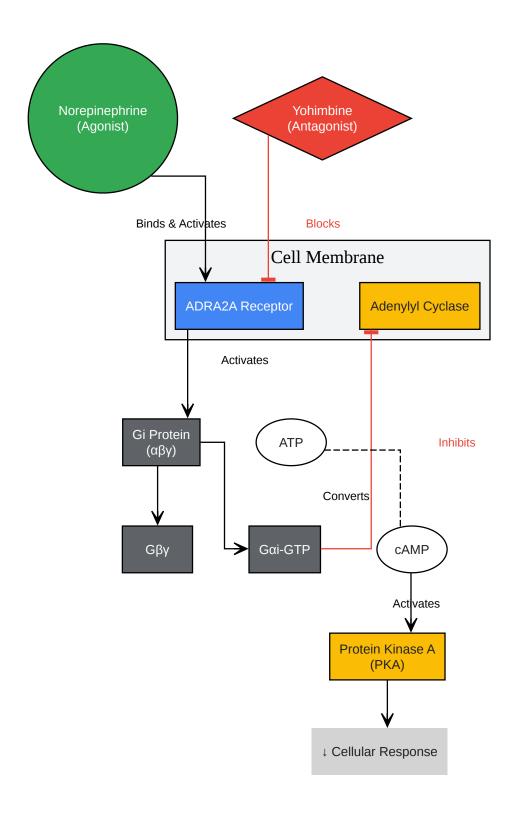


- Controls: Prepare wells for total binding (no competitor) and non-specific binding (containing 10 μM Phentolamine).[6]
- Initiate Reaction: Add the membrane preparation (e.g., 50-200 μg of protein) to each well to start the binding reaction.[8]
- Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[8]
- Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.[6]
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]
- Data Analysis: Determine the IC₅₀ value (concentration of Yohimbine that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

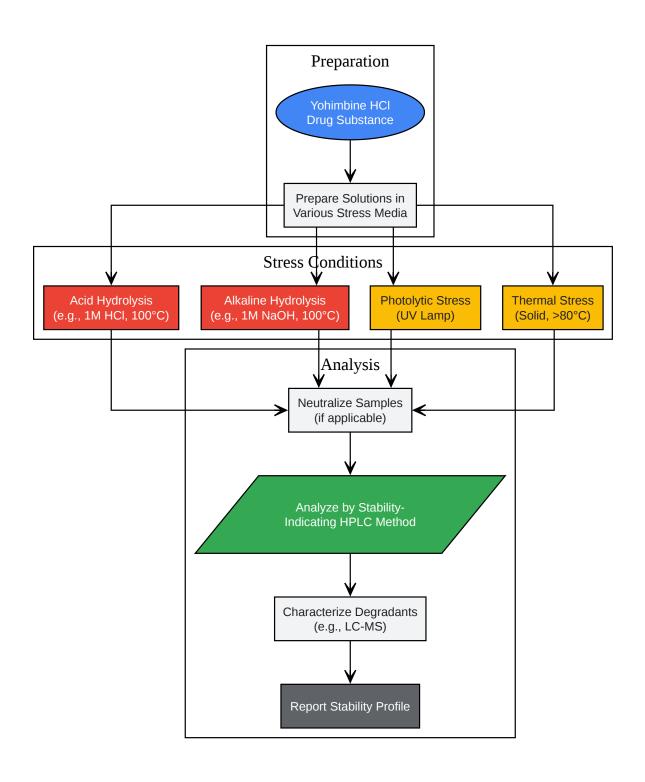
Visualizations ADRA2A Signaling Pathway

The α 2-adrenergic receptor is a canonical G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gi. Antagonism by Yohimbine blocks this pathway.









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References

- 1. aensiweb.com [aensiweb.com]
- 2. A literature perspective on the pharmacological applications of yohimbine PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adra2a adrenergic receptor, alpha 2a [Mus musculus (house mouse)] Gene NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BioGPS your Gene Portal System [biogps.org]
- 6. benchchem.com [benchchem.com]
- 7. A high-performance liquid chromatography assay for yohimbine HCl analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ADRA2A adrenoceptor alpha 2A [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
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